molecular formula C12H11ClO3 B11090310 7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one

7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one

Cat. No.: B11090310
M. Wt: 238.66 g/mol
InChI Key: HUJJBZHLUSCDLB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one is a chemical compound belonging to the class of coumarins. Coumarins are a group of naturally occurring and synthetic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry. The structure of this compound consists of a chromen-2-one core with a chlorine atom at the 7th position, an ethoxy group at the 6th position, and a methyl group at the 4th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one can be achieved through several methods. One common method involves the Pechmann condensation reaction, which is a well-known procedure for synthesizing coumarin derivatives. In this reaction, phenols react with β-keto esters in the presence of an acid catalyst. For example, this compound can be synthesized by reacting 7-chloro-4-methylcoumarin with ethyl iodide in the presence of a base such as potassium carbonate in acetone .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into dihydro derivatives.

    Substitution: The chlorine atom at the 7th position can be substituted with other nucleophiles, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted coumarin derivatives depending on the nucleophile used.

Scientific Research Applications

7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing other coumarin derivatives.

    Biology: Studied for its potential biological activities such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, including as an anticoagulant or antiviral agent.

    Industry: Utilized in the development of fluorescent dyes, optical brighteners, and other industrial products.

Mechanism of Action

The mechanism of action of 7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological activity being studied.

Comparison with Similar Compounds

7-chloro-6-ethoxy-4-methyl-2H-chromen-2-one can be compared with other similar coumarin derivatives, such as:

    7-ethoxy-4-methyl-2H-chromen-2-one: Lacks the chlorine atom at the 7th position.

    6-chloro-4-methyl-2H-chromen-2-one: Lacks the ethoxy group at the 6th position.

    7-chloro-4-methyl-2H-chromen-2-one: Lacks the ethoxy group at the 6th position.

The presence of the chlorine atom and the ethoxy group in this compound contributes to its unique chemical and biological properties, distinguishing it from other coumarin derivatives.

Properties

Molecular Formula

C12H11ClO3

Molecular Weight

238.66 g/mol

IUPAC Name

7-chloro-6-ethoxy-4-methylchromen-2-one

InChI

InChI=1S/C12H11ClO3/c1-3-15-11-5-8-7(2)4-12(14)16-10(8)6-9(11)13/h4-6H,3H2,1-2H3

InChI Key

HUJJBZHLUSCDLB-UHFFFAOYSA-N

Canonical SMILES

CCOC1=C(C=C2C(=C1)C(=CC(=O)O2)C)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.